

THP-PEG2-methyl propionate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: THP-PEG2-methyl propionate

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An In-depth Technical Guide on the Core Chemical Properties and Structure of a Versatile PROTAC Linker

Introduction

THP-PEG2-methyl propionate is a heterobifunctional chemical linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic pathway for **THP-PEG2-methyl propionate**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The name "**THP-PEG2-methyl propionate**" delineates its three primary structural components: a tetrahydropyran (THP) protecting group, a polyethylene glycol (PEG) linker with two repeating ethylene glycol units, and a methyl propionate ester. The most plausible chemical structure is methyl 3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)propanoate.

The THP group serves as a protecting group for a hydroxyl functionality, which can be deprotected under acidic conditions to reveal a terminal alcohol. This alcohol can then be

further functionalized, for instance, by coupling to a ligand for an E3 ubiquitin ligase. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.^{[1][2]} The methyl propionate end provides a reactive handle for conjugation, typically through amide bond formation after hydrolysis of the ester to a carboxylic acid, to a ligand targeting a protein of interest.

Physicochemical Data

While specific experimental data for the complete **THP-PEG2-methyl propionate** molecule is not readily available in the public domain, its properties can be inferred from its constituent parts. The table below summarizes key physicochemical data for the core components and the assembled molecule.

Property	Value	Source/Comment
Molecular Formula	C13H24O6	Calculated
Molecular Weight	276.33 g/mol	[3]
Appearance	Likely a colorless to pale yellow liquid or oil	Inferred from properties of similar PEG compounds.
Solubility	Expected to be soluble in water and common organic solvents like dichloromethane, methanol, and DMSO.	The PEG chain enhances water solubility.
Boiling Point	Not available	---
Melting Point	Not available	---
Storage	Store at room temperature in a dry, well-ventilated place.	[3]

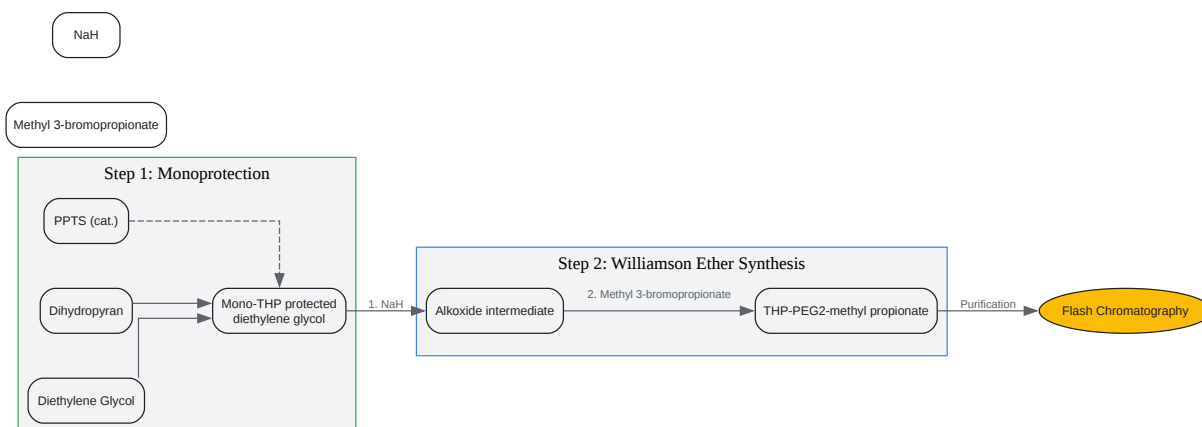
Experimental Protocols

A specific, validated synthesis protocol for **THP-PEG2-methyl propionate** is not publicly available. However, a plausible multi-step synthetic route can be devised based on established principles of organic chemistry, including ether synthesis, esterification, and the use of protecting groups.

Plausible Synthetic Route

The synthesis can be envisioned to proceed in three main stages:

- **Monoprotection of Diethylene Glycol:** Diethylene glycol is reacted with dihydropyran (DHP) in the presence of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), to afford the mono-THP protected diethylene glycol. This reaction takes advantage of the statistical probability of reacting only one of the two hydroxyl groups.
- **Williamson Ether Synthesis:** The resulting alcohol is then deprotonated with a base, such as sodium hydride (NaH), and reacted with methyl 3-bromopropionate via a Williamson ether synthesis to form the ether linkage.
- **Purification:** The final product is purified using standard techniques such as flash column chromatography.



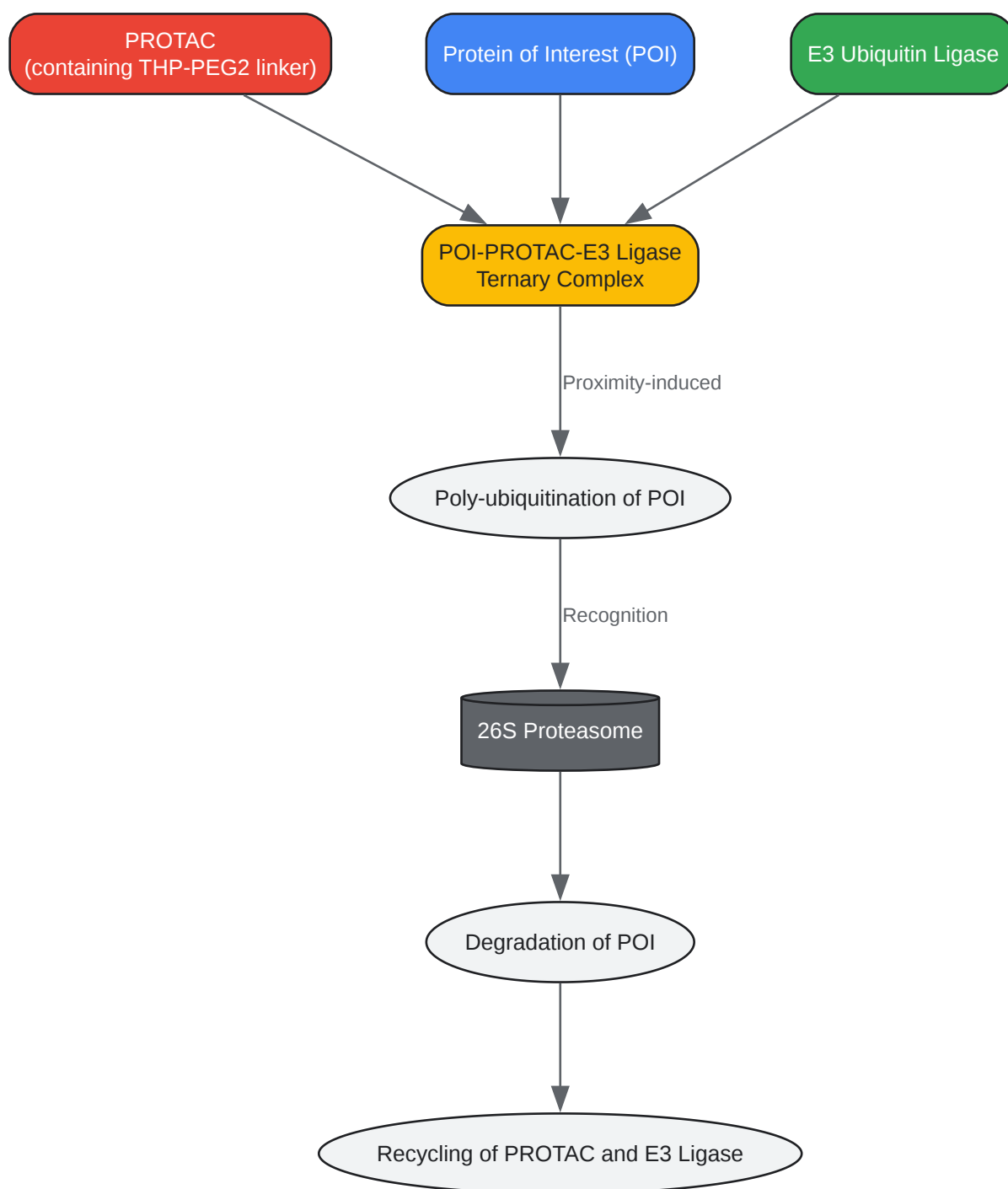
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Caption: Plausible synthetic workflow for **THP-PEG2-methyl propionate**.

Role in PROTAC Design and Signaling Pathways

THP-PEG2-methyl propionate itself is not directly involved in modulating signaling pathways. Its function is to act as a linker that connects a warhead (a ligand for the protein of interest) to an E3 ligase ligand. The resulting PROTAC molecule then orchestrates the ubiquitination and subsequent degradation of the target protein.

The logical relationship of a PROTAC's mechanism of action is depicted below. The PROTAC, containing the linker derived from **THP-PEG2-methyl propionate**, facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.



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Caption: Mechanism of action of a PROTAC utilizing a chemical linker.

Conclusion

THP-PEG2-methyl propionate is a valuable chemical tool for the construction of PROTACs. Its structure is designed to offer a balance of hydrophilicity and reactive handles for conjugation, which are critical for the development of effective protein degraders. While detailed experimental data for this specific molecule is limited, its properties and synthesis can be reasonably inferred from the well-established chemistry of its components. This guide provides a foundational understanding for researchers and drug developers looking to incorporate this versatile linker into their PROTAC design and synthesis workflows.

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